molecular formula C17H15FO3 B14872983 3-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

3-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14872983
M. Wt: 286.30 g/mol
InChI Key: WNEXAQQSIRHLFE-UHFFFAOYSA-N
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Description

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl ring and a fluorine atom on the other phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of methoxy and fluorine groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (E)-3-(2,5-dimethoxyphenyl)-1-(3-fluorophenyl)prop-2-en-1-one
  • (E)-3-(2,5-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15FO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3

InChI Key

WNEXAQQSIRHLFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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